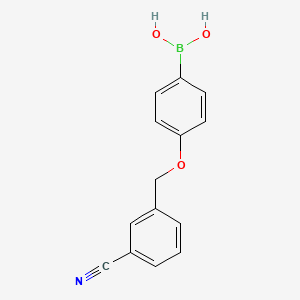

(4-((3-Cyanobenzyl)oxy)phenyl)boronic acid

Description

(4-((3-Cyanobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the para position and a 3-cyanobenzyloxy moiety at the ortho position of the same aromatic ring. The 3-cyanobenzyloxy group introduces both steric bulk and electronic effects due to the electron-withdrawing cyano (-CN) substituent, which may influence the compound’s solubility, reactivity, and biological interactions. Boronic acids are widely utilized in organic synthesis, sensing, and medicinal chemistry due to their ability to form reversible covalent bonds with diols and nucleophiles, making them valuable in drug design and carbohydrate recognition .

Properties

IUPAC Name |

[4-[(3-cyanophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO3/c16-9-11-2-1-3-12(8-11)10-19-14-6-4-13(5-7-14)15(17)18/h1-8,17-18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXDTXGCOBVDLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=CC(=CC=C2)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655844 | |

| Record name | {4-[(3-Cyanophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-78-8 | |

| Record name | Boronic acid, B-[4-[(3-cyanophenyl)methoxy]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(3-Cyanophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Cyanobenzyl)oxy)phenyl)boronic acid typically involves the following steps:

Formation of the Cyanobenzyl Intermediate: The starting material, 3-cyanobenzyl bromide, is reacted with a phenol derivative under basic conditions to form the cyanobenzyl ether intermediate.

Borylation: The cyanobenzyl ether intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is typically carried out in an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

Suzuki-Miyaura Coupling: this compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The compound can undergo oxidation reactions to form corresponding phenols or quinones.

Substitution: Nucleophilic substitution reactions can occur at the cyanobenzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Palladium(0) or palladium(II) complexes are commonly used as catalysts in Suzuki-Miyaura coupling reactions.

Bases: Potassium carbonate, sodium hydroxide, and cesium carbonate are frequently used bases.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are typical solvents used in these reactions.

Major Products:

Biaryl Compounds: The primary products of Suzuki-Miyaura coupling reactions involving this compound are biaryl compounds.

Phenolic Derivatives: Oxidation reactions yield phenolic derivatives.

Scientific Research Applications

(4-((3-Cyanobenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (4-((3-Cyanobenzyl)oxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Solubility and Assay Feasibility

- Pyren-1-yl boronic acid (3) and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid (2) precipitate in RPMI culture medium, rendering in vitro assays unreliable despite moderate predicted water/lipid solubility .

- The 3-cyanobenzyloxy substituent in the target compound likely improves aqueous solubility compared to highly lipophilic polycyclic derivatives (e.g., pyren-1-yl boronic acid), though the cyano group may slightly reduce solubility relative to hydroxyl or methoxy-substituted analogs.

Electronic and Steric Influences on Binding

- Phenyl Boronic Acid-Diol Interactions: Studies on phenyl boronic acid-diol complexes reveal that steric hindrance and electrostatic repulsion from adjacent anionic groups destabilize boronate esters. The 3-cyanobenzyloxy group in the target compound introduces steric bulk across the phenyl ring, which may impede binding to planar diol-containing targets (e.g., ribose in RNA) compared to less hindered analogs like [4-(methoxymethoxy)phenyl]boronic acid .

Application-Specific Comparisons

- Saccharide Sensing: Diboronic acid 8 exhibits glucose selectivity via ditopic recognition of 1,2- and 4,6-hydroxyls, leveraging a cleft-like structure. The 3-cyanobenzyloxy group in the target compound lacks the spatial arrangement for dual binding, limiting its utility in monosaccharide sensing compared to diboronic acids .

- Enzyme Inhibition: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A. The target compound’s cyanobenzyloxy group may hinder cell penetration or active-site binding due to increased hydrophobicity, reducing HDAC inhibition potency .

Biological Activity

(4-((3-Cyanobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative that has gained attention for its diverse biological activities. Boronic acids are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial for inhibiting enzyme activity and modulating receptor functions. The boronic acid moiety can target serine proteases and other enzymes, leading to potential therapeutic effects in various diseases.

1. Anticancer Activity

Research has demonstrated that boronic acids can act as proteasome inhibitors, which are critical in cancer therapy. For example, a study highlighted the effectiveness of certain boronic acid derivatives in halting cell cycle progression in cancer cells, particularly at the G2/M phase. This mechanism is vital for inducing apoptosis in tumor cells.

| Compound | IC50 (nM) | Target |

|---|---|---|

| Bortezomib | 7.05 | Proteasome |

| This compound | TBD | TBD |

2. Antibacterial Activity

Boronic acids have shown promise as antibacterial agents due to their ability to inhibit β-lactamases, enzymes that confer resistance to β-lactam antibiotics. The interaction of this compound with serine residues in these enzymes enhances its antibacterial efficacy.

| Compound | Ki (µM) | Target |

|---|---|---|

| Compound A | 0.004 | Class C β-lactamases |

| This compound | TBD | TBD |

3. Antiviral Activity

Recent studies have indicated that certain boronic acids can inhibit viral replication by targeting viral proteases. For instance, a derivative was found to have a Ki value significantly lower than that of established antiviral drugs, indicating superior potency.

| Compound | Ki (pM) | Virus |

|---|---|---|

| Darunavir | 10 | HIV |

| This compound derivative | TBD | HIV |

Case Studies

- Inhibition of Insulin Interaction : A theoretical model demonstrated that boronic acids could stabilize insulin by forming non-covalent interactions, potentially leading to innovative diabetes treatments .

- Biofilm Formation Inhibition : Research indicated that certain boronic acid derivatives could effectively inhibit biofilm formation by Pseudomonas aeruginosa, a common pathogen in immunocompromised patients .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable ADME profiles; however, further studies are needed to assess its long-term toxicity and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.